2,11-Dioxadispiro[2.0.54.43]tridecane
Description
2,11-Dioxadispiro[2.0.5⁴.4³]tridecane is a complex spirocyclic compound characterized by a tridecane backbone interspersed with two dioxa (oxygen-containing) groups and two spiro junctions. These structural features confer rigidity and unique stereoelectronic properties, making it a subject of interest in macrocyclic and supramolecular chemistry. However, direct experimental data on this specific compound are absent in the provided evidence. Comparative analysis must rely on structurally analogous macrocycles and linear tridecane derivatives documented in recent literature.
Properties
IUPAC Name |
2,11-dioxadispiro[2.0.54.43]tridecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-4-10(5-3-1)8-12-7-6-11(10)9-13-11/h1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYMZGWXEAVBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COCCC23CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,11-Dioxadispiro[2.0.54.43]tridecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results .
Chemical Reactions Analysis
2,11-Dioxadispiro[2.0.54.43]tridecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,11-Dioxadispiro[2.0.54.43]tridecane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,11-Dioxadispiro[2.0.54.43]tridecane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Macrocyclic Dispiro Compounds
The closest structural analogs are macrocycles containing dispiro-1,3-dioxane units, as synthesized in . Key examples include:
Key Findings :
- Synthesis involves multi-step routes using precursors like N-methylglycine and acetylated diamines, with characterization via NMR, IR, and mass spectrometry .
- The absence of 2,11-Dioxadispiro[2.0.5⁴.4³]tridecane in current databases suggests it may require novel synthetic strategies or remains understudied.
Linear Tridecane Derivatives
Linear tridecane (C₁₃H₂₈) and its derivatives are structurally simpler but exhibit diverse biological and industrial applications:
Contrasts with Spirocyclic Analogs :
- Structural Simplicity : Linear tridecane lacks the stereochemical complexity and rigidity of spiro systems, limiting its utility in precision applications like catalysis.
- Biological Roles: Linear tridecane serves as a signaling molecule in ecosystems (e.g., pest-predator interactions) and a biomarker in medical diagnostics, whereas macrocyclic analogs are explored for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
